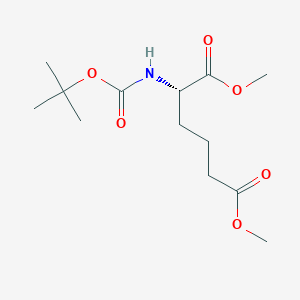
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- is an organic compound that belongs to the class of thiophenones. Thiophenones are sulfur-containing heterocyclic compounds that have a wide range of applications in various fields, including chemistry, biology, and industry. The compound’s unique structure, which includes a methoxy group, a methyl group, and a phenylmethyl group, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Substituents: The methoxy, methyl, and phenylmethyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the methoxy group can be introduced using methanol and a strong acid catalyst, while the methyl group can be introduced using methyl iodide and a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, such as Suzuki or Heck coupling, to attach the phenylmethyl group to the thiophene ring.
Industrial Production Methods
Industrial production of 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring or the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine, alkylation using alkyl halides and a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thiophenones, alkylated thiophenones.
Wissenschaftliche Forschungsanwendungen
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and reactivity.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy, methyl, and phenylmethyl groups can influence the compound’s binding affinity and specificity for these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle without the additional substituents.
2(5H)-Thiophenone: Lacks the methoxy, methyl, and phenylmethyl groups.
4-Methoxy-2(5H)-Thiophenone: Contains only the methoxy group as a substituent.
Uniqueness
2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- is unique due to the presence of multiple substituents that enhance its chemical reactivity and potential applications. The combination of the methoxy, methyl, and phenylmethyl groups provides a distinct set of chemical properties that differentiate it from simpler thiophenones and other sulfur-containing heterocycles.
Eigenschaften
CAS-Nummer |
646517-44-4 |
|---|---|
Molekularformel |
C13H14O2S |
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
5-benzyl-4-methoxy-5-methylthiophen-2-one |
InChI |
InChI=1S/C13H14O2S/c1-13(9-10-6-4-3-5-7-10)11(15-2)8-12(14)16-13/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
AVIKPZULNVHLGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=CC(=O)S1)OC)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine](/img/structure/B12590841.png)
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)
![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)

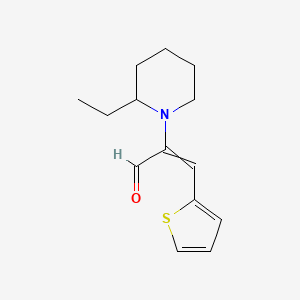

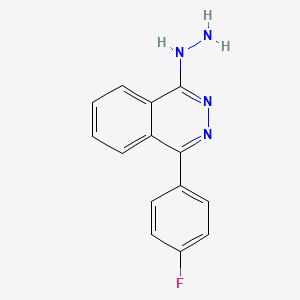
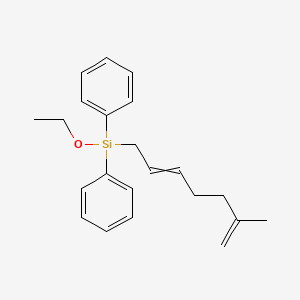
![2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide](/img/structure/B12590894.png)
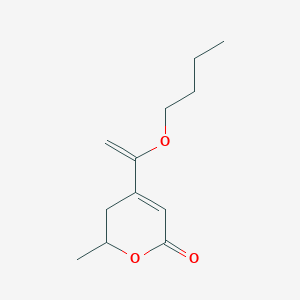

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)

